3-(2-Thienyl)isoxazole
Overview
Description
3-(2-Thienyl)isoxazole is a heterocyclic compound that features both a thiophene ring and an isoxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and oxygen heteroatoms in its structure imparts unique chemical properties that can be exploited in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)isoxazole typically involves the cycloaddition of nitrile oxides with thiophene derivatives. One common method is the reaction of 2-thienyl nitrile oxide with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Thienyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(2-Thienyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-(2-Thienyl)isoxazole involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process .
Comparison with Similar Compounds
3-(2-Furyl)isoxazole: Similar structure but with a furan ring instead of a thiophene ring.
3-(2-Pyridyl)isoxazole: Contains a pyridine ring, offering different electronic properties.
3-(2-Benzyl)isoxazole: Features a benzene ring, which can influence its reactivity and applications.
Uniqueness: 3-(2-Thienyl)isoxazole is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where sulfur-containing heterocycles are advantageous, such as in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
3-thiophen-2-yl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-9-8-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMABJZZIWFKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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